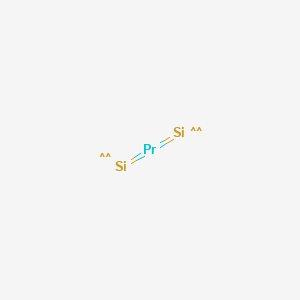
Indium-115
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium-115 (In-115) is a radioactive isotope of the chemical element indium, which is commonly used in scientific research applications. It is a gamma emitter with a half-life of 4.5 hours, making it useful for short-term experiments. The main synthesis method of In-115 is through the neutron irradiation of natural indium in a nuclear reactor.
Mecanismo De Acción
Indium-115 emits gamma radiation, which can be detected by specialized equipment. When used as a radiotracer, Indium-115 is incorporated into a molecule that is specific to the process being studied. The gamma radiation emitted by Indium-115 is then detected, allowing researchers to track the movement and behavior of the molecule in vivo.
Biochemical and Physiological Effects:
Indium-115 has no known biochemical or physiological effects on the body. It is a safe and effective radiotracer that is rapidly eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Indium-115 in lab experiments is its short half-life, which allows for rapid data collection and analysis. It is also a highly specific radiotracer, allowing researchers to target specific metabolic processes or molecules. However, the short half-life of Indium-115 also limits its use in long-term experiments, and its gamma radiation can be harmful to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are many potential future directions for the use of Indium-115 in scientific research. One area of focus is the development of new radiopharmaceuticals and imaging techniques that use Indium-115 as a tracer. Another area of interest is the use of Indium-115 in the study of cellular metabolism and the development of new treatments for diseases such as cancer and diabetes. Additionally, there is ongoing research into the use of Indium-115 in environmental monitoring and the study of geological processes.
Métodos De Síntesis
Indium-115 is synthesized through the neutron irradiation of natural indium in a nuclear reactor. The process involves the bombardment of indium-114 with neutrons, which transforms the nucleus into Indium-115. The resulting Indium-115 is then extracted and purified for use in scientific research applications.
Aplicaciones Científicas De Investigación
Indium-115 is commonly used in scientific research applications, including nuclear medicine, radiopharmaceuticals, and tracer studies. It is used as a radiotracer to study metabolic processes, diagnose diseases, and monitor the effectiveness of treatments. Indium-115 is also used in nuclear imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
Número CAS |
14191-71-0 |
|---|---|
Nombre del producto |
Indium-115 |
Fórmula molecular |
In |
Peso molecular |
114.903879 g/mol |
Nombre IUPAC |
indium-115 |
InChI |
InChI=1S/In/i1+0 |
Clave InChI |
APFVFJFRJDLVQX-IGMARMGPSA-N |
SMILES isomérico |
[115In] |
SMILES |
[In] |
SMILES canónico |
[In] |
Sinónimos |
115In radioisotope In-115 radioisotope Indium-115 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




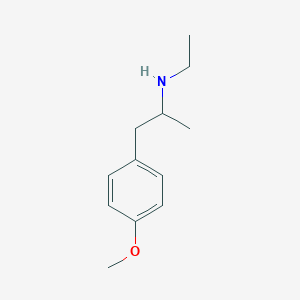
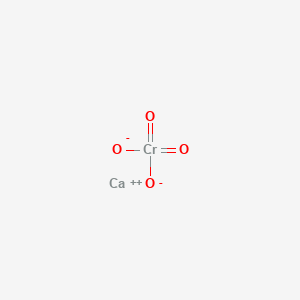
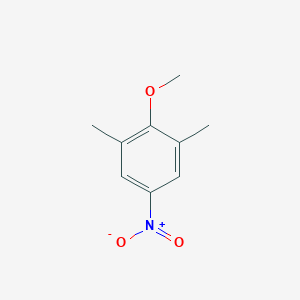
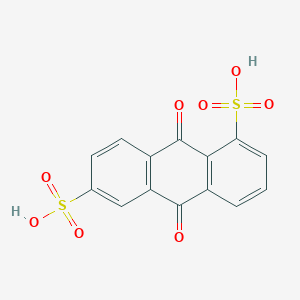



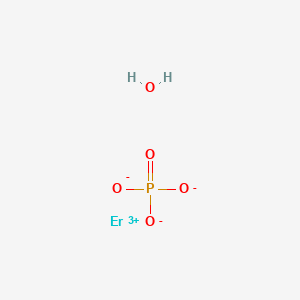


![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
